Fmoc-12-Ado-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-12-amino-dodecanoic acid, is a compound with the molecular formula C27H35NO4 and a molecular weight of 437.57 g/mol. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dodecanoic acid derivative, specifically at the amino group of the twelve-carbon chain. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective reactions at the amino acid level .
Fmoc-12-Ado-OH itself doesn't have a specific mechanism of action as it's a building block. However, the Fmoc group's selective removal and the subsequent reactivity of the free amino group are crucial for the stepwise addition of amino acids in a controlled manner during peptide synthesis []. This allows researchers to create peptides with specific amino acid sequences for various applications.
While specific biological activities of Fmoc-12-Ado-OH are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:
The synthesis of Fmoc-12-Ado-OH typically involves several key steps:
Fmoc-12-Ado-OH has several applications in biochemical and pharmaceutical research:
Fmoc-12-Ado-OH shares structural similarities with several other compounds, particularly those containing long-chain fatty acids and Fmoc groups. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Fmoc-11-Aminoundecanoic Acid | 128917-73-7 | 0.97 |
Fmoc-10-Aminodecanoic Acid | 128917-72-6 | 0.97 |
Fmoc-13-Amino-tridecanoic Acid | 188715-40-4 | 0.97 |
Fmoc-Lysine | 128917-74-9 | 0.97 |
What sets Fmoc-12-Ado-OH apart from these similar compounds is its specific twelve-carbon chain length combined with the fluorenylmethyloxycarbonyl protecting group. This unique structure allows for specific applications in peptide synthesis that may not be achievable with shorter or longer chain analogs. Additionally, its interactions within biological systems may differ due to the hydrophobic properties associated with its chain length, influencing membrane dynamics differently compared to shorter or longer fatty acids .